吉西他滨单磷酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

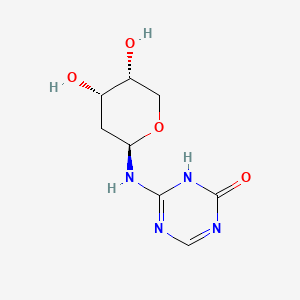

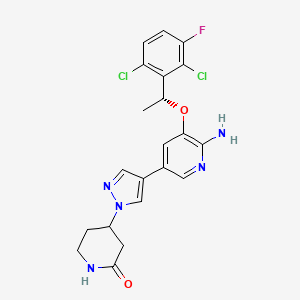

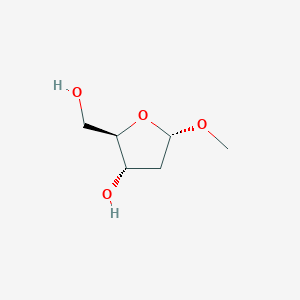

Gemcitabine monophosphate is a phosphorylated derivative of gemcitabine, a nucleoside analog used as a chemotherapeutic agent. Gemcitabine is primarily used to treat various types of cancer, including pancreatic, non-small cell lung, breast, and ovarian cancers . The monophosphate form, gemcitabine monophosphate, is an intermediate in the metabolic activation of gemcitabine within cells .

科学研究应用

Gemcitabine monophosphate has several scientific research applications:

Chemistry: Used as a model compound to study phosphorylation and dephosphorylation reactions.

Biology: Investigated for its role in cellular metabolism and nucleotide synthesis.

Medicine: Explored for its potential in targeted cancer therapy and drug delivery systems.

Industry: Utilized in the development of novel chemotherapeutic agents and formulations.

作用机制

Target of Action

Gemcitabine monophosphate, a potent and specific deoxycytidine analog, primarily targets deoxycytidine kinase (DCK) and ribonucleotide reductase (RR) . DCK is responsible for the initial phosphorylation of gemcitabine, converting it into its active form . RR is an enzyme complex that catalyzes the formation of deoxyribonucleotides (dNTPs) from ribonucleotides (rNTPs) through the nucleoside salvage pathway .

Mode of Action

After uptake into malignant cells, gemcitabine is phosphorylated by DCK to form gemcitabine monophosphate, which is then converted to the active compounds, gemcitabine diphosphate (dFdCDP) and gemcitabine triphosphate (dFdCTP) . dFdCDP inhibits RR, resulting in depletion of deoxyribonucleotide pools necessary for DNA synthesis . dFdCTP competes with deoxycytidine triphosphate (dCTP) as an inhibitor of DNA polymerase . It is incorporated into DNA and after the incorporation of one more nucleotide leads to DNA strand termination .

Biochemical Pathways

Gemcitabine exerts its clinical effect by depleting the deoxyribonucleotide pools, and incorporating its triphosphate metabolite (dFdC-TP) into DNA, thereby inhibiting DNA synthesis . This process blocks the cell cycle in the early S phase, eventually resulting in apoptosis .

Pharmacokinetics

Gemcitabine is a hydrophilic molecule, and three nucleoside transporters mediate most of its uptake into cells: SLC29A1, SLC28A1, and SLC28A3 . After administration and uptake by the cancer cell, gemcitabine undergoes an initial phosphorylation by DCK, followed by a series of phosphorylation steps to become pharmacologically active . The majority (~ 90%) of intracellular gemcitabine is inactivated by deamination by cytidine deaminase (CDA) to form 2’2’ difluorodeoxyuridine (dFdU) .

Result of Action

The cytotoxic activity of gemcitabine may be the result of several actions on DNA synthesis. The incorporation of dFdCTP into DNA is resistant to the normal mechanisms of DNA repair . This irreparable error leads to inhibition of DNA synthesis, and eventually apoptosis .

Action Environment

The action, efficacy, and stability of gemcitabine can be influenced by various environmental factors. For instance, the expression levels of nucleoside transporters, target enzymes, enzymes involved in the metabolism of gemcitabine, and alterations in the apoptotic pathways may confer sensitivity/resistance to this drug . Additionally, the intracellular delivery of therapeutic agents with poor permeability can be improved by the CPP-based drug delivery system .

生化分析

Biochemical Properties

Gemcitabine monophosphate is formed from gemcitabine through the action of deoxycytidine kinase . This phosphorylation is a rate-limiting step in the activation of gemcitabine . The formation of gemcitabine monophosphate is a critical part of the drug’s antitumor activity .

Cellular Effects

Gemcitabine monophosphate plays a significant role in the cytotoxic effects of gemcitabine on cancer cells . It is involved in disrupting tumor cell replication and inducing cell death via apoptosis . The presence of gemcitabine monophosphate in cells has been associated with increased apoptosis of cancer cells .

Molecular Mechanism

Gemcitabine monophosphate is further converted into active diphosphate and triphosphate forms, which interfere with DNA synthesis and inhibit ribonucleotide reductase, thereby arresting tumor growth . The triphosphate form of gemcitabine can be incorporated into DNA, disrupting DNA replication and leading to cell death .

Temporal Effects in Laboratory Settings

The effects of gemcitabine monophosphate can change over time in laboratory settings. For instance, the cytotoxic activity of gemcitabine is enhanced through prolonged infusion time rather than higher dosage .

Dosage Effects in Animal Models

In animal models, the effects of gemcitabine can vary with different dosages . Lower doses can lead to robust tumor regression, while higher doses may lead to toxic or adverse effects .

Metabolic Pathways

Gemcitabine monophosphate is part of the metabolic pathway of gemcitabine, which involves several enzymes including deoxycytidine kinase, nucleoside monophosphate kinase, and potentially nucleoside diphosphate kinase .

Transport and Distribution

Gemcitabine is transported into cells via nucleoside transporters, where it is then converted into gemcitabine monophosphate . The transport and distribution of gemcitabine and its metabolites within cells and tissues can be influenced by various factors, including the expression levels of these transporters .

Subcellular Localization

The subcellular localization of gemcitabine monophosphate is likely to be within the cytoplasm, given that this is where the enzymes involved in its metabolic pathway are located . The specific compartments or organelles to which gemcitabine monophosphate is directed within cells have not been explicitly described in the literature.

准备方法

Synthetic Routes and Reaction Conditions

Gemcitabine monophosphate is synthesized from gemcitabine through phosphorylation. The initial step involves the phosphorylation of gemcitabine by deoxycytidine kinase to form gemcitabine monophosphate . This reaction typically occurs under physiological conditions within cells, but it can also be replicated in vitro using purified enzymes and appropriate substrates.

Industrial Production Methods

Industrial production of gemcitabine monophosphate involves the chemical synthesis of gemcitabine followed by its enzymatic phosphorylation. The process includes:

化学反应分析

Types of Reactions

Gemcitabine monophosphate undergoes several types of chemical reactions, including:

Phosphorylation: Conversion to gemcitabine diphosphate and triphosphate.

Hydrolysis: Breakdown into gemcitabine and inorganic phosphate.

Common Reagents and Conditions

Phosphorylation: Requires deoxycytidine kinase and ATP as a phosphate donor.

Hydrolysis: Occurs under acidic or basic conditions, often catalyzed by phosphatases.

Major Products

Gemcitabine Diphosphate and Triphosphate: Formed through sequential phosphorylation.

Gemcitabine: Produced through hydrolysis.

相似化合物的比较

Similar Compounds

Cytarabine: Another nucleoside analog used in chemotherapy.

Fludarabine: A purine analog with similar mechanisms of action.

Uniqueness

Gemcitabine monophosphate is unique due to its dual mechanism of action, involving both DNA incorporation and ribonucleotide reductase inhibition . This dual action enhances its efficacy against rapidly dividing cancer cells compared to other nucleoside analogs .

属性

CAS 编号 |

116371-67-6 |

|---|---|

分子式 |

C9H12F2N3Na2O8P |

分子量 |

405.16 g/mol |

IUPAC 名称 |

disodium;[(2R,3R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4,4-difluoro-3-hydroxyoxolan-2-yl]methyl phosphate;hydrate |

InChI |

InChI=1S/C9H12F2N3O7P.2Na.H2O/c10-9(11)6(15)4(3-20-22(17,18)19)21-7(9)14-2-1-5(12)13-8(14)16;;;/h1-2,4,6-7,15H,3H2,(H2,12,13,16)(H2,17,18,19);;;1H2/q;2*+1;/p-2/t4-,6-,7-;;;/m1.../s1 |

InChI 键 |

YOWQXAMQHWESCE-RBECAVKOSA-L |

SMILES |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)O)O)(F)F |

手性 SMILES |

C1=CN(C(=O)N=C1N)[C@H]2C([C@@H]([C@H](O2)COP(=O)([O-])[O-])O)(F)F.O.[Na+].[Na+] |

规范 SMILES |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)([O-])[O-])O)(F)F.O.[Na+].[Na+] |

外观 |

White to Off-White Solid |

熔点 |

>164°C |

纯度 |

> 95% |

数量 |

Milligrams-Grams |

同义词 |

2’,2’-difluorodeoxycytidine Monophosphate; Gemcitabine 5’-phosphate; 2'-Deoxy-2',2'-difluoro-5'-cytidylic acid; ZM 241385 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Des-6-[4-(2-hydroxyethyl)-1-piperazinyl]-6-chloro-O-pivalate Dasatinib](/img/structure/B601071.png)

![[5-(4-Amino-2-oxo-1,3,5-triazin-1-yl)-3-(4-chlorobenzoyl)oxyoxolan-2-yl]methyl 4-chlorobenzoate](/img/structure/B601079.png)